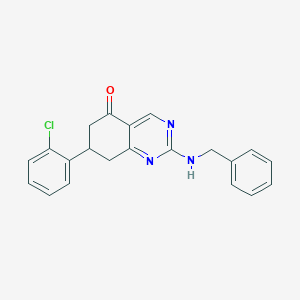![molecular formula C16H9N3O4S B15109639 (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B15109639.png)
(Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid is a complex organic compound featuring a unique structure that includes a thiazole, triazole, furan, and benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid typically involves multiple steps, including the formation of the thiazole and triazole rings, followed by their integration into the final compound. One common method involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is usually carried out under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating the mechanisms of action of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), which play essential roles in biological systems.
Triazole derivatives: Compounds like 1,2,3-triazole, which are used in pharmaceuticals and agrochemicals.
Furan derivatives: Compounds such as furan-2-carboxylic acid, which are used in organic synthesis and as intermediates in the production of various chemicals.
Uniqueness
What sets (Z)-4-(5-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)furan-2-yl)benzoic acid apart is its combination of multiple heterocyclic rings within a single molecule
Propriétés
Formule moléculaire |
C16H9N3O4S |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
4-[5-[(Z)-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H9N3O4S/c20-14-13(24-16-17-8-18-19(14)16)7-11-5-6-12(23-11)9-1-3-10(4-2-9)15(21)22/h1-8H,(H,21,22)/b13-7- |
Clé InChI |
AFVFNWCVFIMDLC-QPEQYQDCSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC=N4)S3)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N4C(=NC=N4)S3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15109556.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109557.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B15109558.png)

![N-[(2Z)-3-hexyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15109570.png)
![[3-(4-Methylphenyl)phenyl]methanamine](/img/structure/B15109577.png)
![N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide](/img/structure/B15109602.png)
![8-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B15109618.png)
![(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15109620.png)
![5-[3-(2H-1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15109622.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15109626.png)
![3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B15109628.png)
![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B15109630.png)
![4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B15109638.png)
